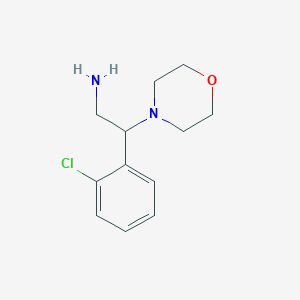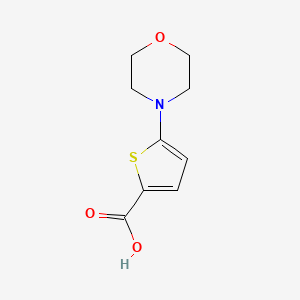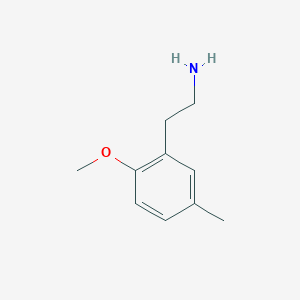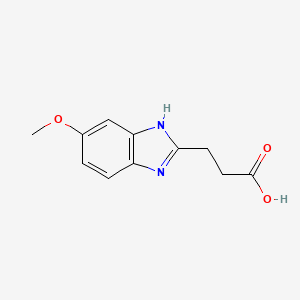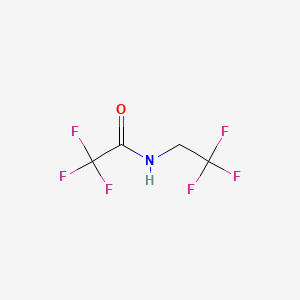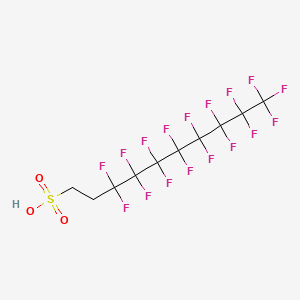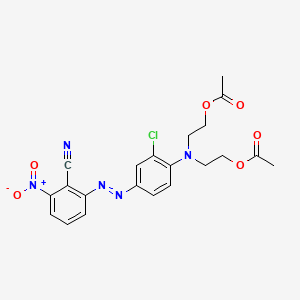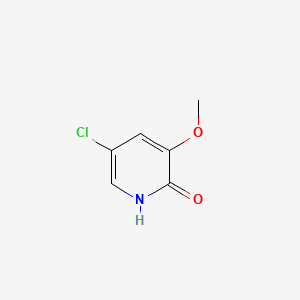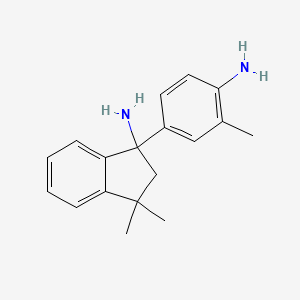
ethyl 7-isopropyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
“Ethyl 1H-indole-2-carboxylate” is a compound with the molecular formula C11H11NO2 . It is also known by other names such as “2-Ethoxycarbonylindole” and "NSC 10076" . It is used as a reactant for the preparation of various compounds including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Synthesis Analysis
The synthesis of new functionalized indoles based on ethyl indol-2-carboxylate involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .
Molecular Structure Analysis
The molecular structure of “ethyl 1H-indole-2-carboxylate” can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “ethyl 1H-indole-2-carboxylate” include hydrolysis of the esters .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.21 . Its melting point is between 122-125 °C .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Chemistry
Ethyl 7-isopropyl-1H-indole-2-carboxylate serves as a pivotal precursor in the synthesis of various indole derivatives. Research demonstrates its utility in the preparation of 2-Etboxycarbonyloxy-3-ethynylindoles, showcasing a method for the transformation of indol-2(3H)-one into ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, highlighting its role in creating dimeric derivatives and contributing to the expansion of synthetic pathways for indole-based compounds (Beccalli, Marchesini, & Pilati, 1994).
Contributions to Material Science
The compound is also instrumental in material science, where its derivatives are explored for new materials with potential applications in electronics, photonics, and as intermediates for further chemical transformations. For instance, its use in the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure reveals its versatility in producing 1-substituted indole-3-carboxylic acids, which are crucial for the development of novel materials and chemicals (Nemoto et al., 2016).
Pharmaceutical Development
In pharmaceutical development, this compound and its derivatives are pivotal for the synthesis of bioactive molecules. Research into new strategies for indole synthesis from ethyl pyrrole-2-carboxylate exemplifies its role in creating key intermediates for the development of drugs and active pharmaceutical ingredients. Such strategies enhance the diversity of indole-based pharmacophores, which are core structures in many therapeutic agents (Tani et al., 1996).
Advanced Chemical Reactions
This compound is crucial in studies focusing on advanced chemical reactions, such as the Friedel-Crafts acylation, to understand reaction mechanisms and develop novel synthetic methodologies. This includes the exploration of regioselectivity in the acylation of ethyl indole-2-carboxylate, providing insights into the manipulation of indole derivatives for targeted synthetic outcomes (Murakami et al., 1988).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 7-isopropyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemische Analyse
Biochemical Properties
Ethyl 7-isopropyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been reported to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism . This interaction can modulate immune responses and has potential implications in cancer therapy. Additionally, this compound may interact with cannabinoid receptors, influencing various physiological processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiproliferative effects on human leukemia K562 cells . This compound may also affect cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been reported to inhibit the activity of IDO by binding to its active site . This inhibition can result in altered tryptophan metabolism and modulation of immune responses. Additionally, this compound may interact with cannabinoid receptors, influencing various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions . The stability of this compound is crucial for its sustained biological activity and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, exhibit dose-dependent effects . At lower doses, this compound may show beneficial effects, such as antiproliferative activity, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives, including this compound, can be metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, indole derivatives, including this compound, have been reported to interact with transporters involved in drug uptake and efflux . Understanding the transport and distribution mechanisms can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, indole derivatives, including this compound, have been shown to localize in the cytoplasm and nucleus . The subcellular localization can impact the compound’s interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
ethyl 7-propan-2-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)12-8-10-6-5-7-11(9(2)3)13(10)15-12/h5-9,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBUOOMMQHCDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405831 | |
| Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881041-05-0 | |
| Record name | Ethyl 7-(1-methylethyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



